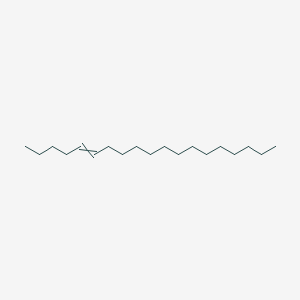
5-Nonadecene, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a long-chain hydrocarbon with a single double bond in the Z-configuration at the fifth carbon atom. This compound is part of the alkene family and is characterized by its unsaturated nature due to the presence of the double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonadecene, (Z)-, can be achieved through various methods. One common approach involves the catalytic hydrogenation of nonadecane to introduce the double bond at the desired position. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of 5-Nonadecene, (Z)-, often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired Z-configuration. The production process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Nonadecene, (Z)-, undergoes various chemical reactions typical of alkenes. These include:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can convert 5-Nonadecene, (Z)-, to nonadecane using catalysts like Pd/C.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Cl2 or Br2) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Nonadecane.
Substitution: Dihalides.
科学研究应用
5-Nonadecene, (Z)-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its role in the composition of natural products and its potential biological activities.
Medicine: Explored for its antimicrobial and antioxidant properties, particularly in essential oils.
作用机制
The mechanism of action of 5-Nonadecene, (Z)-, in biological systems involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its double bond can participate in redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar Compounds
Nonadecane: A saturated hydrocarbon with the formula C19H40, lacking the double bond present in 5-Nonadecene, (Z)-.
Octadecene: An alkene with a similar structure but one carbon atom shorter, having the formula C18H36.
Uniqueness
5-Nonadecene, (Z)-, is unique due to its specific double bond position and configuration, which imparts distinct chemical and physical properties. Its Z-configuration influences its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
76402-60-3 |
|---|---|
分子式 |
C19H38 |
分子量 |
266.5 g/mol |
IUPAC 名称 |
nonadec-5-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-19H2,1-2H3 |
InChI 键 |
LHPVEDYVSCTZAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
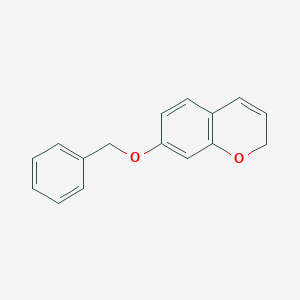

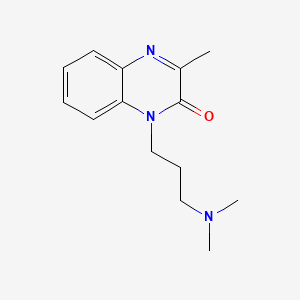
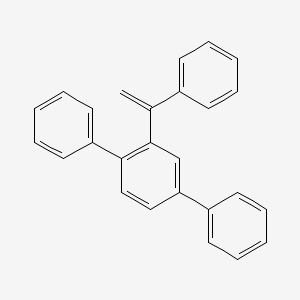
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
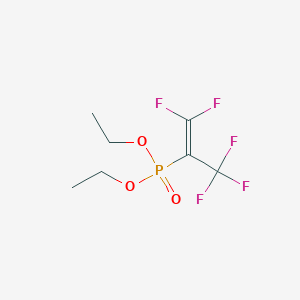
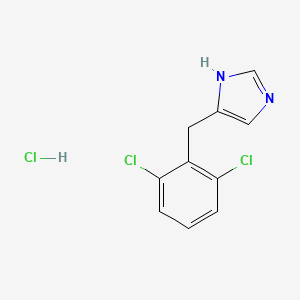
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
